4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide
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Overview
Description
4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide is a complex organic compound with the molecular formula C30H44I3N3S3. This compound is characterized by its unique structure, which includes multiple pyridinium rings and sulfanyl groups. It is primarily used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide typically involves the following steps:
Starting Materials: The synthesis begins with 1-butylpyridinium and 1,3-propanedithiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as acetonitrile or dichloromethane. The temperature is maintained at around 25-30°C.
Formation of Intermediate: The initial reaction between 1-butylpyridinium and 1,3-propanedithiol forms an intermediate compound.
Final Product Formation: The intermediate is then reacted with iodine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridinium rings, converting them to pyridine derivatives.
Substitution: The compound can participate in substitution reactions, where the iodine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) or potassium bromide (KBr).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the pyridinium rings can interact with nucleic acids, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Butylpyridinium chloride: Similar in structure but lacks the sulfanyl groups and iodine atoms.
4,4’-Trimethylenedipyridine: Contains pyridinium rings but differs in the linking groups and overall structure.
Uniqueness
4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide is unique due to its combination of pyridinium rings, sulfanyl groups, and iodine atoms. This unique structure imparts distinctive chemical properties, making it valuable for various scientific research applications .
Properties
CAS No. |
446242-10-0 |
---|---|
Molecular Formula |
C30H44I3N3S3 |
Molecular Weight |
923.6 g/mol |
IUPAC Name |
4-[1,3-bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide |
InChI |
InChI=1S/C30H44N3S3.3HI/c1-4-7-16-31-19-10-27(11-20-31)34-25-30(36-29-14-23-33(24-15-29)18-9-6-3)26-35-28-12-21-32(22-13-28)17-8-5-2;;;/h10-15,19-24,30H,4-9,16-18,25-26H2,1-3H3;3*1H/q+3;;;/p-3 |
InChI Key |
RPCQCHPFVUFJCR-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)SCC(CSC2=CC=[N+](C=C2)CCCC)SC3=CC=[N+](C=C3)CCCC.[I-].[I-].[I-] |
Origin of Product |
United States |
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